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Abstract
Umbralisib, a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and

casein kinase 1 epsilon (CK1ε), has been a significant molecule in the landscape of targeted

cancer therapies. This technical guide provides a comprehensive overview of the stereospecific

synthesis of the biologically active R-enantiomer of Umbralisib. A plausible synthetic route,

adapted from publicly available patent literature for the corresponding S-enantiomer, is

detailed, addressing the critical aspect of stereochemical control. Furthermore, this document

elucidates the key signaling pathways modulated by Umbralisib, offering visual representations

through detailed diagrams. Quantitative data on the compound's activity is also presented in a

structured format to facilitate understanding and further research.

Introduction
Umbralisib is a kinase inhibitor that has demonstrated efficacy in certain hematological

malignancies.[1][2] Its mechanism of action involves the dual inhibition of PI3Kδ and CK1ε, key

enzymes in signaling pathways that are often dysregulated in cancer.[3][4] The PI3Kδ isoform

is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor

signaling, which is vital for the proliferation and survival of malignant B-cells.[5] CK1ε is

involved in the regulation of protein translation and has been implicated in the pathogenesis of

various cancers.[3] The R-enantiomer of Umbralisib is the pharmacologically active isomer,

making its stereospecific synthesis a critical aspect of its pharmaceutical development.
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Signaling Pathways
Umbralisib exerts its therapeutic effects by modulating the PI3K/AKT/mTOR and the CK1ε

signaling pathways.

PI3K-delta Signaling Pathway
The PI3K pathway is a central regulator of cell growth, proliferation, and survival. In many B-

cell malignancies, this pathway is constitutively active. Umbralisib selectively inhibits the p110δ

isoform of PI3K, thereby blocking the downstream signaling cascade.
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Caption: PI3K-delta signaling pathway and the inhibitory action of Umbralisib.

Casein Kinase 1 Epsilon (CK1ε) Signaling Pathway
CK1ε is involved in various cellular processes, including the Wnt signaling pathway and the

regulation of circadian rhythms. In the context of cancer, CK1ε can contribute to oncogenesis

by promoting the stability and activity of oncoproteins.
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Caption: CK1ε signaling and its inhibition by Umbralisib.
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Stereospecific Synthesis of Umbralisib R-
Enantiomer
A detailed, publicly available experimental protocol for the stereospecific synthesis of the R-

enantiomer of Umbralisib is not readily found in the scientific literature, likely due to proprietary

considerations. However, a plausible synthetic route can be constructed based on the

methodology described in patent literature for the synthesis of the (S)-enantiomer.[2] The key to

the stereospecific synthesis lies in either the use of a chiral starting material or the separation

of the desired enantiomer from a racemic mixture.

Plausible Synthetic Workflow
The following workflow outlines a potential route to the R-enantiomer of Umbralisib.

Starting Materials:
- Chiral (R)-alcohol

- Pyrazolopyrimidine intermediate
Mitsunobu Reaction Column Chromatography

Chiral HPLC
(if starting with racemic alcohol)Optional

(R)-Umbralisib

Click to download full resolution via product page

Caption: Plausible workflow for the synthesis of (R)-Umbralisib.

Detailed Experimental Protocols (Plausible)
The following protocols are adapted from the synthesis of the S-enantiomer and represent a

plausible method for obtaining the R-enantiomer.

Step 1: Synthesis of (R)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-

d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ((R)-Umbralisib)

Materials:

(R)-1-(6-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol (chiral intermediate)
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4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD)

Anhydrous Tetrahydrofuran (THF)

Procedure:

To a solution of (R)-1-(6-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol and

4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine in anhydrous THF,

add triphenylphosphine at room temperature under a nitrogen atmosphere.

Stir the mixture for 10-15 minutes.

Slowly add diisopropyl azodicarboxylate (DIAD) to the reaction mixture.

Heat the reaction mixture to 45-50 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Once the reaction is complete, quench the reaction with water and extract the product with

a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the title

compound, (R)-Umbralisib.

Alternative for Stereochemical Control: If starting with a racemic mixture of 1-(6-fluoro-3-(3-

fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol, the resulting racemic Umbralisib can be

resolved into its constituent enantiomers using chiral HPLC. The patent for the S-enantiomer

specifies the use of a Chiralpak AD-H column.[2]

Quantitative Data
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The following table summarizes key quantitative data for Umbralisib.

Parameter Value Reference

PI3Kδ IC₅₀ 22.2 nM [2]

CK1ε IC₅₀ 6.0 µM [2]

Enantiomeric Excess (for S-

enantiomer)

89.8% (as determined by

HPLC)
[2]

Conclusion
This technical guide has provided a detailed overview of the stereospecific synthesis of the R-

enantiomer of Umbralisib, a dual PI3Kδ and CK1ε inhibitor. While a specific, publicly available

protocol for the R-enantiomer is scarce, a plausible and detailed synthetic route has been

presented based on the available patent literature for the S-enantiomer. The critical role of

stereochemistry in the activity of Umbralisib underscores the importance of precise synthetic

control. The elucidation of the key signaling pathways and the presentation of quantitative data

further contribute to a comprehensive understanding of this important therapeutic agent. This

guide is intended to serve as a valuable resource for researchers and professionals in the field

of drug development and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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